methyl 1H-tetrazol-1-ylacetate
Overview
Description
Methyl 1H-tetrazol-1-ylacetate is a compound that is part of the tetrazole family, which are five-membered heterocyclic compounds containing four nitrogen atoms. Tetrazoles are known for their various applications in medicinal chemistry, agriculture, and as energetic materials due to their high nitrogen content .
Synthesis Analysis
The synthesis of tetrazole derivatives can be achieved through various methods. One such method is the hydrothermal synthesis, which has been used to produce 5-(4′-methylbiphenyl-2-yl)-1H-tetrazole with high yield and purity . Another approach involves the reaction of amines, triethyl orthoformate, and sodium azide catalyzed by ytterbium triflate hydrate to produce 1-substituted 1H-1,2,3,4-tetrazoles . Additionally, 5-(tetrazol-1-yl)-2H-tetrazole, a related compound, was synthesized by cyclization of 5-amino-1H-tetrazole, sodium azide, and triethyl orthoformate .
Molecular Structure Analysis
The molecular structure of tetrazole derivatives can be complex and is often elucidated using techniques such as NMR spectroscopy and X-ray diffraction. For instance, polypyridyl ruthenium(II) complexes with tetrazolate-based chelating ligands have been studied, revealing that the tetrazolate moiety bonds to the metal center via the N-1 nitrogen . The crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate has also been determined, showing the product of a reaction involving a tetrazole derivative .
Chemical Reactions Analysis
Tetrazole derivatives undergo various chemical reactions. For example, 2-[lithio(trimethylsilyl)methyl]-2H-tetrazoles react with alkyl halides and carbonates to give 2-[1-(trimethylsilyl)alkyl]-2H-tetrazoles and (2H-tetrazol-2-yl)acetates . Additionally, the reactivity of polypyridyl ruthenium(II) complexes towards electrophiles has been studied, showing the addition of a methyl group to the N-3 nitrogen of the tetrazole ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrazole derivatives are influenced by their molecular structure. For instance, the redox properties of polypyridyl ruthenium(II) complexes with tetrazolate ligands vary depending on the electron-withdrawing character of the ligands . The sensitivity of tetrazole derivatives towards physical stimuli such as impact, friction, and electrostatic discharge has been determined, which is crucial for their application as energetic materials . The photophysical properties of these complexes also differ, with some showing significant luminescence, which can be tuned by methylation .
Scientific Research Applications
1. Metal Complex Synthesis
Methyl 1H-tetrazol-1-ylacetate has been used in the synthesis of various metal complexes, particularly palladium(II) complexes. These complexes have been characterized using spectroscopic methods and X-ray diffraction, offering insights into their structural and thermal properties (Protas, Popova, Suslonov, & Trifonov, 2017).
2. DNA and Protein Binding
Studies have shown that complexes derived from methyl 1H-tetrazol-1-ylacetate can bind effectively to DNA and proteins like bovine serum albumin. This interaction has been investigated through various experimental and theoretical methods, indicating potential applications in biomedical research (Protas et al., 2018).
3. Chemical Sensor Development
Tetrazole derivatives, including those related to methyl 1H-tetrazol-1-ylacetate, have been used to develop fluorescent chemosensors. These sensors are capable of detecting ions like Al(III) and Zn(II) and have potential applications in bioimaging (Ding et al., 2014).
Safety And Hazards
Methyl 1H-tetrazol-1-ylacetate is classified as a danger according to safety information . It has hazard statements H315-H319-H228, which indicate that it can cause skin irritation, serious eye irritation, and is flammable . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
methyl 2-(tetrazol-1-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O2/c1-10-4(9)2-8-3-5-6-7-8/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGQJVEFCNZKVRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C=NN=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390029 | |
Record name | methyl 1H-tetrazol-1-ylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 1H-tetrazol-1-ylacetate | |
CAS RN |
55633-19-7 | |
Record name | methyl 1H-tetrazol-1-ylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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